molecular formula C15H13Cl2N5O2 B11480209 N-[2-(4-chlorophenyl)ethyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-[2-(4-chlorophenyl)ethyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11480209
M. Wt: 366.2 g/mol
InChI Key: RBKJWVKFGNAYLM-UHFFFAOYSA-N
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Description

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(4-CHLOROPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of oxadiazole derivatives, which are recognized for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(4-CHLOROPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(4-CHLOROPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Scientific Research Applications

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(4-CHLOROPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Studied for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(4-CHLOROPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(4-CHLOROPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H13Cl2N5O2

Molecular Weight

366.2 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[(4-chloropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H13Cl2N5O2/c16-11-3-1-10(2-4-11)5-6-18-14(23)15-20-13(21-24-15)9-22-8-12(17)7-19-22/h1-4,7-8H,5-6,9H2,(H,18,23)

InChI Key

RBKJWVKFGNAYLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl)Cl

Origin of Product

United States

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